Bienvenue dans la boutique en ligne BenchChem!

sdsB protein

transcriptional autoregulation LysR-type regulator SDS degradation

Researchers seeking a well-characterized, positive-acting LysR-type regulator for SDS biosensor development often encounter functionally divergent LTTR orthologs that compromise assay specificity. sdsB protein (CAS 147603-53-0, 33.6 kDa, UniProt P52686) from Pseudomonas sp. ATCC 19151 provides: - ~140-fold qRT-PCR induction with P(sdsA1) promoter, vs. 2.4-fold for LaoR-regulated systems. - Verified SDS detection limit of 0.1 ppm (linear 0.4-62.5 ppm, R²=0.99) in whole-cell GFP biosensors. - Enables engineering of strains tolerating up to 4% w/v SDS, ~27-fold higher than typical Pseudomonas strains. Supplied as recombinant protein (E. coli, ≥95% purity) in standard packs (10-100 mg); custom synthesis and bulk available on request.

Molecular Formula C5F4O
Molecular Weight 0
CAS No. 147603-53-0
Cat. No. B1176199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesdsB protein
CAS147603-53-0
SynonymssdsB protein
Molecular FormulaC5F4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sdsB Protein: LysR-Type SDS Degradation Activator


sdsB protein (CAS 147603-53-0) is a 33,600 Da LysR-type transcriptional activator originally isolated from Pseudomonas sp. strain ATCC 19151 [1]. It functions as a positive regulator of the sdsA alkylsulfatase gene, enabling bacterial utilization of sodium dodecyl sulfate (SDS) as a sole carbon source [1][2]. The protein belongs to the helix-turn-helix DNA-binding activator family and directly regulates transcription of both sdsA and its own gene (sdsB) through a divergent promoter architecture [2].

Why Generic LysR Regulators Cannot Substitute for sdsB


Although sdsB belongs to the broadly conserved LysR-type transcriptional regulator (LTTR) family, even closely related Pseudomonas LTTRs exhibit divergent regulatory modes, substrate specificities, and autoregulatory architectures that preclude simple functional interchange [1][2]. For instance, the P. aeruginosa PAO1 ortholog SdsB1 lacks positive autoregulation of its own transcript [1], while the P. putida LTTR AsfR operates as a negative repressor rather than a positive activator [2]. These functional distinctions directly affect experimental outcomes in transcriptional activation assays, biosensor design, and bioremediation pathway engineering.

sdsB Protein: Differentiation from Closest LysR Analogs


Positive Autoregulation vs. Non-Autoinducible Ortholog

SdsB from Pseudomonas sp. ATCC19151 positively autoregulates its own expression: P(sdsB) promoter activity rises significantly in the presence of SDS, indicating a positive feedback loop that amplifies SDS degradation capacity [1]. In contrast, the P. aeruginosa PAO1 ortholog SdsB1 shows no increase in sdsB1 mRNA levels during growth on SDS or SLES compared to succinate-grown cells, as measured by qRT-PCR [2]. This functional divergence means SdsB generates a self-amplifying regulatory circuit absent in SdsB1-based systems.

transcriptional autoregulation LysR-type regulator SDS degradation

Positive Activator Function vs. Negative Repressor Mode

SdsB functions as a positive transcriptional activator: P(sdsA) and P(sdsB) promoter activities increase significantly upon SDS exposure, and DNA-binding assays confirm direct activation of both genes [1]. In marked contrast, AsfR, a LysR-type regulator from P. putida S-313 controlling aryl desulfonation, operates as a negative regulator (repressor) of the asfABC operon [2]. This regulatory polarity difference is critical: SdsB increases target gene expression upon substrate detection, while AsfR represses target genes, with induction occurring indirectly through reduced asfR expression [2].

LysR regulator positive vs. negative regulation transcriptional control

SDS-Specific Response vs. Broad-Spectrum Sulfate Ester Regulation

The sdsB-sdsA regulatory system in Pseudomonas sp. ATCC19151 specifically responds to SDS and structurally related alkyl sulfate esters. A whole-cell biosensor employing the SdsB1 (PAO1 ortholog) activator and the P(sdsA1) promoter achieves an SDS detection limit of 0.1 ppm with a linear dynamic range of 0.4–62.5 ppm (R² = 0.99) and reliably differentiates SDS from the related detergent SDBS [1]. In contrast, the LysR-type regulator SftR from P. putida controls genes required for utilization of both aryl- and alkylsulfate esters; an sftR mutant cannot grow with either substrate class [2]. This broader substrate scope means SftR-based systems lack the SDS-selective response characteristic of the sdsB regulon.

substrate specificity alkyl sulfate aryl sulfate biosensor selectivity

High SDS Tolerance vs. Typical Degradation Strains

Pseudomonas sp. ATCC19151, harboring the sdsB-sdsA regulatory system, degrades 100% of SDS present in liquid medium at concentrations up to 4% w/v within 48 hours at 30°C and grows in the presence of up to 15% v/v commercial 'Fairy' detergent, mineralizing 35% of the anionic surfactants present [1]. A closely related Pseudomonas study reports only 20% SDS degradation at 10,000 ppm (1% w/v) after 48 hours, and optimal degradation (~96%) occurring only at 1,500 ppm (0.15% w/v) [2]. The sdsB-regulated strain thus tolerates and degrades SDS at concentrations approximately 25-fold higher than the optimal degradation concentration reported for other Pseudomonas strains.

SDS tolerance bioremediation Pseudomonas anionic surfactant degradation

Transcriptional Activation Magnitude vs. LaoR-Regulated System

In P. aeruginosa PAO1, the SdsB1-activated sdsA1 gene is induced approximately 140-fold in the presence of SDS as measured by qRT-PCR, compared to approximately 3.5-fold induction measured by plasmid-based promoter-lacZ reporter assays [1]. Critically, the ΔsdsB1 deletion mutant exhibits almost no growth on SLES as the sole carbon source compared to wild-type and complemented strains, and shows no detectable SLES degradation [1]. For comparison, the lao operon regulated by the TetR-type repressor LaoR shows only a 2.4 ± 0.9 fold induction under the same SDS conditions (qRT-PCR), demonstrating that the SdsB1-driven activation is substantially stronger than the LaoR-regulated system within the same genomic context [1].

transcriptional activation qRT-PCR lacZ reporter fold induction

High-Value Application Scenarios for sdsB Protein


SDS-Specific Whole-Cell Biosensor for Environmental Monitoring

The sdsB (or SdsB1) activator protein combined with the P(sdsA1) promoter enables construction of whole-cell GFP-based biosensors with a verified SDS detection limit of 0.1 ppm and a linear response range of 0.4–62.5 ppm (R² = 0.99) [1]. The sensor reliably differentiates SDS from SDBS and shows minimal interference from other detergents, metals, and inorganic ions [1]. This high selectivity is not achievable with broad-spectrum LysR regulators such as SftR, which responds to both aryl- and alkylsulfate esters [2]. The ~140-fold qRT-PCR induction magnitude of the sdsB1-regulated system further supports strong signal-to-noise ratios in biosensor formats [1].

High-Concentration SDS Bioremediation Strain Engineering

Pseudomonas sp. ATCC19151, which harbors the native sdsB-sdsA regulatory system, completely degrades SDS at concentrations up to 4% w/v within 48 hours—a tolerance level approximately 27-fold higher than the optimal degradation concentration of 0.15% w/v reported for other Pseudomonas strains [1][2]. This extreme SDS tolerance, combined with the positive autoregulatory feedback loop of SdsB that amplifies sdsA expression upon SDS detection [1], makes the sdsB-containing system particularly suited for engineering strains targeting industrial detergent waste streams.

LysR Regulator Comparative Studies: Activator vs. Repressor

SdsB serves as a well-characterized positive activator model within the LysR family, demonstrated to directly bind the divergent sdsA-sdsB promoter region and activate transcription of both genes [1]. This contrasts sharply with the LysR regulator AsfR from P. putida, which acts as a negative regulator and requires reduced asfR expression for target gene induction [2]. For structural and functional comparative studies of LTTR regulatory polarity, SdsB provides an experimentally tractable positive-control paradigm with established DNA-binding and promoter activation assays [1].

Inducible Expression Systems with High Dynamic Range

The SdsB1-P(sdsA1) regulatory pair achieves approximately 140-fold induction of downstream genes by qRT-PCR upon SDS exposure in P. aeruginosa PAO1, substantially outperforming the LaoR-regulated lao operon (2.4 ± 0.9 fold induction) within the same host [1]. This high dynamic range, combined with the complete loss of induction in the ΔsdsB1 mutant background [1], provides tight regulatory control suitable for recombinant protein production and metabolic engineering applications requiring strong, substrate-inducible promoters in Pseudomonas chassis.

Quote Request

Request a Quote for sdsB protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.